

# Sulopenem probenecid coadministration food effects

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

## Introduction to Sulopenem Etzadroxil/Probenecid

**Sulopenem** etzadroxil/probenecid (marketed as **Orlynvah**) is a novel oral antibacterial combination therapy recently approved for treating uncomplicated urinary tract infections (uUTIs) in adult women with limited alternative treatment options [1] [2]. This fixed-dose combination consists of **sulopenem etzadroxil** (a penem antibacterial prodrug) and **probenecid** (a renal tubular transport inhibitor) [2]. Unlike traditional carbapenems that require intravenous administration, this formulation represents the **first oral penem** available in the U.S., offering a crucial therapeutic option for infections caused by multidrug-resistant pathogens [3] [4].

The coadministration with food significantly impacts the pharmacokinetics of **sulopenem**, substantially enhancing its oral bioavailability [5]. This document provides detailed experimental protocols and analytical considerations for evaluating these food effects in preclinical and clinical development settings.

## Pharmacokinetic Profile and Food Effects

### Mechanism of Food-Enhanced Absorption

**Sulopenem** etzadroxil is an ester prodrug that requires hydrolysis by intestinal esterases to form the active metabolite, **sulopenem** [5] [6]. Probenecid enhances systemic exposure to **sulopenem** by inhibiting its renal tubular secretion via organic anion transporter 3 (OAT3) [3]. When administered with food, particularly high-fat meals, the **bioavailability of sulopenem increases substantially** through several potential mechanisms: delayed gastric emptying, increased lymphatic absorption, and enhanced solubility of the lipophilic prodrug [5].

Table 1: Pharmacokinetic Parameters of **Sulopenem** Under Fasted and Fed Conditions

| Parameter                                   | Fasted State   | Fed State (High-Fat Meal) | Notes                                      |
|---------------------------------------------|----------------|---------------------------|--------------------------------------------|
| Oral Bioavailability                        | 40% [5]        | 64% [5]                   | 60% relative increase with food            |
| Tmax (Sulopenem)                            | 1 hour [5]     | 2 hours [5]               | Meal delays time to peak concentration     |
| Tmax (Probenecid)                           | 3 hours [5]    | 2 hours [5]               | Food synchronizes Tmax for both components |
| Apparent Volume of Distribution (Sulopenem) | 134 L [5]      | 92.09 L [5]               | Food reduces distribution volume           |
| Elimination Half-life (Sulopenem)           | 1.18 hours [5] | 1.28 hours [5]            | Minor prolongation with food               |
| Elimination Half-life (Probenecid)          | 2.93 hours [5] | 3.83 hours [5]            | Moderate prolongation with food            |

## Quantitative Impact of Food on Exposure

The administration of **sulopenem** etzadroxil/probenecid with a high-fat meal increases the area under the curve (AUC) of oral **sulopenem** by **23.6% when administered alone** and by **62% when administered with probenecid** [6]. This demonstrates a synergistic effect between food and probenecid in enhancing systemic exposure. The recommended high-fat meal is defined as containing **800-1000 calories**, with approximately **50% of total calories from fat** (400-500 calories from fat) [5] [3].



[Click to download full resolution via product page](#)

Diagram 1: Metabolic pathway of **sulopenem** etzadroxil/probenecid showing key points where food intake influences bioavailability. OAT3 = organic anion transporter 3.

## Experimental Protocols

### Clinical Food-Effect Study Design

**Objective:** To evaluate the effect of a high-fat meal on the pharmacokinetics of **sulopenem** etzadroxil and probenecid in healthy adult subjects.

**Study Design:** Randomized, open-label, two-period, two-treatment, single-dose crossover study [5].

### Subjects:

- Healthy adult volunteers (age 18-55 years)
- BMI between 18.5 and 30 kg/m<sup>2</sup>
- Normal renal function (eGFR ≥90 mL/min/1.73m<sup>2</sup>)

### Treatments:

- **Treatment A:** Single oral dose of **sulopenem** etzadroxil 500 mg/probenecid 500 mg after an overnight fast of at least 10 hours
- **Treatment B:** Single oral dose of **sulopenem** etzadroxil 500 mg/probenecid 500 mg 30 minutes after starting a standardized high-fat meal (800-1000 calories, 50% fat)

**Washout Period:** Minimum of 3 days between treatments (approximately 5-7 half-lives)

### Standardized Meal Composition:

- Total calories: 800-1000 kcal
- Fat content: 400-500 kcal (approximately 45-50g fat)
- Carbohydrates: 300-400 kcal
- Protein: 100-150 kcal
- Example meal: Two eggs, two strips of bacon, two slices of toast with butter, 4 ounces of hash brown potatoes, and 8 ounces of whole milk [5]

### Pharmacokinetic Sampling:

- Pre-dose (0 hour)
- 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose
- Collect blood samples in appropriate anticoagulant tubes
- Centrifuge within 30 minutes of collection; separate plasma and store at -70°C until analysis

### Urine Collection:

- Pre-dose void
- 0-4, 4-8, 8-12, and 12-24 hours post-dose
- Measure total volume; aliquot and store at -70°C until analysis

## Bioanalytical Method for Quantification

**Sample Preparation:**

- Plasma: Protein precipitation with acetonitrile containing internal standard
- Urine: Dilution with mobile phase and centrifugation

**LC-MS/MS Conditions:**

- Chromatography: Reverse-phase C18 column (100 × 2.1 mm, 2.6 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: 5% B to 95% B over 3.5 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometry: ESI positive mode; MRM transitions:
  - **Sulopenem**: m/z 414.1 → 140.1
  - Probenecid: m/z 286.0 → 200.1
  - Internal Standard: Appropriate stable isotope-labeled analog

**Validation Parameters:**

- Linearity: 0.05-50 μg/mL for both analytes ( $r^2 > 0.99$ )
- Precision: <15% CV
- Accuracy: 85-115% of nominal values
- Stability: Bench-top, freeze-thaw, and long-term stability established

## Pharmacokinetic Analysis

**Noncompartmental Analysis:**

- C<sub>max</sub>: Maximum observed concentration
- T<sub>max</sub>: Time to reach C<sub>max</sub>
- AUC<sub>0-t</sub>: Area under the concentration-time curve from zero to last measurable time
- AUC<sub>0-∞</sub>: Area under the concentration-time curve from zero to infinity
- t<sub>1/2</sub>: Elimination half-life
- CL/F: Apparent clearance
- V<sub>z</sub>/F: Apparent volume of distribution
- Ae<sub>0-24</sub>: Cumulative amount excreted in urine over 24 hours
- CLR: Renal clearance

**Statistical Analysis:**

- Log-transform AUC and Cmax values
- Calculate geometric mean ratios (fed/fasted) with 90% confidence intervals
- Bioequivalence criteria: 90% CI within 80-125% for fasted vs fed comparison
- Use ANOVA including sequence, period, and treatment as fixed effects, subject as random effect

## Key Clinical Considerations

### Special Populations

#### Renal Impairment:

- Mild impairment (CrCl 60-89 mL/min): 2-fold increase in **sulopenem** AUC [5]
- Moderate impairment (CrCl 30-59 mL/min): 3-fold increase in **sulopenem** AUC [5]
- Severe impairment (CrCl 15-29 mL/min): 7.4-fold increase in **sulopenem** AUC [5]
- Not recommended in CrCl <15 mL/min or hemodialysis due to lack of pharmacokinetic data [2]

#### Other Populations:

- No clinically significant differences based on age, sex, or weight [5]
- Hepatic impairment: Effect unknown [5]
- Geriatric patients: No dosage adjustment required based on age alone [2]

## Drug Interactions

Table 2: Clinically Significant Drug Interactions with **Sulopenem** Etzadroxil/Probenecid

| Interacting Drug  | Interaction Mechanism                   | Clinical Effect               | Recommendation      |
|-------------------|-----------------------------------------|-------------------------------|---------------------|
| <b>Ketorolac</b>  | Competition for OAT1/OAT3 transport [3] | Increased ketorolac exposure  | Contraindicated [2] |
| <b>Ketoprofen</b> | Competition for OAT1/OAT3 transport [3] | Increased ketoprofen exposure | Contraindicated [7] |

| Interacting Drug | Interaction Mechanism                        | Clinical Effect                             | Recommendation            |
|------------------|----------------------------------------------|---------------------------------------------|---------------------------|
| Valproic Acid    | Minimal interaction (unlike carbapenems) [3] | Only 8% reduction in valproic acid exposure | No dose adjustment needed |
| Naproxen         | OAT competition [1]                          | Potential increased NSAID exposure          | Use with caution; monitor |

## Discussion and Future Directions

The significant food effect observed with **sulopenem** etzadroxil/probenecid presents both challenges and opportunities in clinical practice. The **60% increase in bioavailability** with food enhances therapeutic efficacy but introduces variability that must be managed through appropriate patient counseling [5] [3]. The requirement for a high-fat meal (800-1000 calories) may present practical challenges for some patients, particularly those with dietary restrictions or reduced appetite [3].

Future research should focus on:

- Development of alternative formulations with reduced food dependence
- Studies evaluating the impact of different meal compositions on bioavailability
- Investigation of food effects in special populations
- Long-term real-world evidence on adherence to food recommendations

For clinical application, patients should be specifically instructed to take **sulopenem** etzadroxil/probenecid with the **largest meal of the day**, ideally containing substantial fat content, to maximize antibiotic exposure and therapeutic efficacy [1] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. etzadroxil and Sulopenem : MedlinePlus Drug Information Probenecid [medlineplus.gov]
2. etzadroxil and Sulopenem Monograph for... - Drugs.com probenecid [drugs.com]
3. Five Interesting Things To Know About Sulopenem ... [idstewardship.com]
4. Iterum Therapeutics Resubmits New Drug Application to U.S. Food ... [iterumtx.com]
5. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
6. : An Intravenous and Oral Penem for the Treatment of... Sulopenem [pubmed.ncbi.nlm.nih.gov]
7. and Sulopenem (oral route) - Side effects... - Mayo Clinic probenecid [mayoclinic.org]

To cite this document: Smolecule. [Sulopenem probenecid coadministration food effects]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-probenecid-coadministration-food-effects>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)